

Mass spectrometry of ethyl cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ethyl cyclopropanecarboxylate

Cat. No.: B132449

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Compound Profile: Ethyl Cyclopropanecarboxylate

Ethyl cyclopropanecarboxylate is an ester with the chemical formula C₆H₁₀O₂.[1][2] Its structure consists of a cyclopropane ring attached to a carboxyl group, which is esterified with ethanol.

Key Molecular Properties:

- Molecular Formula: C₆H₁₀O₂[1][2]
- Molecular Weight: 114.14 g/mol [1][2][3][4][5]
- CAS Registry Number: 4606-07-9[1][2][3]
- Synonyms: Cyclopropanecarboxylic acid ethyl ester, Ethyl cyclopropylcarboxylate[1][2][3][5]

Electron Ionization Mass Spectrometry

Electron Ionization (EI) is a widely used "hard" ionization technique that bombards molecules with high-energy electrons (typically 70 eV).[6] This process not only creates a molecular ion ([M]+•) but also induces significant fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint, providing rich structural information.[6][7]



Mass Spectrum of Ethyl Cyclopropanecarboxylate

The electron ionization mass spectrum of **ethyl cyclopropanecarboxylate** exhibits several characteristic peaks. The molecular ion peak ([M]+•) is observed at a mass-to-charge ratio (m/z) of 114, confirming the compound's molecular weight.[8] However, due to the molecule's stability, this peak has a relatively low abundance. The most intense peak, known as the base peak, appears at m/z 69.[8]

Quantitative Data Presentation

The quantitative data from the electron ionization mass spectrum of **ethyl cyclopropanecarboxylate** is summarized below. The base peak (m/z 69) is assigned a relative intensity of 100%, and all other peaks are scaled relative to it.

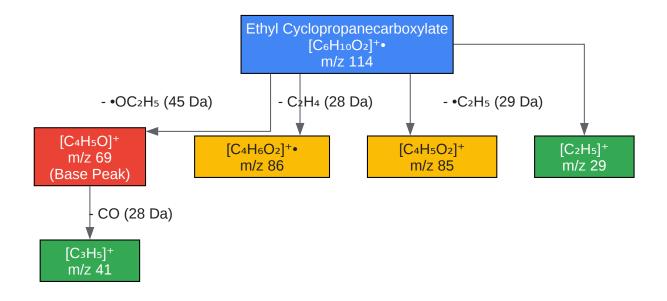
m/z	Relative Intensity (%)	Proposed Ion Fragment
114	3.3	[C ₆ H ₁₀ O ₂]+• (Molecular Ion)
87	12.3	[M - C ₂ H ₃] ⁺
86	23.2	[M - C ₂ H ₄]+•
85	6.6	[M - C ₂ H ₅] ⁺
69	100.0	[C4H5O]+ (Base Peak)
41	33.9	[C₃H₅] ⁺
29	24.0	[C ₂ H ₅]+

Table 1: Prominent ions in the EI mass spectrum of ethyl cyclopropanecarboxylate. Data sourced from ChemicalBook.
[8]

Fragmentation Pathways

The fragmentation of the **ethyl cyclopropanecarboxylate** molecular ion (m/z 114) follows predictable pathways for esters and cyclic compounds.





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Caption: Primary fragmentation pathways for **ethyl cyclopropanecarboxylate**.

Key Fragmentation Mechanisms:

- Formation of the Base Peak (m/z 69): The most favorable fragmentation is the alphacleavage of the ethoxy radical (•OC₂H₅), resulting in the highly stable cyclopropylacylium ion at m/z 69. This is a characteristic fragmentation for esters.[9]
- Formation of m/z 86: This ion is likely formed through a McLafferty-type rearrangement, involving the elimination of a neutral ethylene molecule (C₂H₄) from the ethyl group.
- Formation of m/z 41: The cyclopropylacylium ion (m/z 69) can lose a neutral carbon monoxide (CO) molecule to produce the cyclopropyl cation ([C₃H₅]+) at m/z 41.[10]
- Formation of m/z 85: This fragment arises from the loss of an ethyl radical (•C₂H₅) from the molecular ion.
- Formation of m/z 29: The peak at m/z 29 corresponds to the ethyl cation ([C₂H₅]+), formed by cleavage of the bond between the carbonyl carbon and the oxygen of the ethoxy group.



Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile compounds like **ethyl cyclopropanecarboxylate**.[11][12] The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer for ionization and detection.



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Caption: Standard experimental workflow for GC-MS analysis.

Sample Preparation

- Objective: To prepare a solution of ethyl cyclopropanecarboxylate suitable for GC-MS injection.
- · Method:
 - Accurately weigh approximately 10 mg of ethyl cyclopropanecarboxylate.
 - Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) in a volumetric flask.
 - Vortex the solution until the sample is fully dissolved.
 - Transfer a portion of the solution to a 2 mL autosampler vial for analysis.

Instrumentation and Conditions

The following table outlines typical parameters for a GC-MS system.



Parameter	Setting	
Gas Chromatograph (GC)		
Injection Volume	1 μL	
Injector Temperature	250 °C	
Injection Mode	Split (e.g., 50:1 ratio)	
Carrier Gas	Helium	
Flow Rate	1.0 mL/min (constant flow)	
Column	30 m x 0.25 mm ID, 0.25 μ m film thickness (e.g., DB-5ms or equivalent)	
Oven Program	Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C, Hold: 5 min	
Mass Spectrometer (MS)		
Ionization Mode	Electron Ionization (EI)[6]	
Ion Source Temperature	230 °C[8]	
Electron Energy	70 eV[6]	
Mass Range	m/z 25-350	
Scan Rate	2 scans/sec	
Table 2: Typical GC-MS experimental parameters.		

Data Analysis

- Chromatogram Review: Examine the total ion chromatogram (TIC) to identify the retention time of the peak corresponding to **ethyl cyclopropanecarboxylate**.
- Mass Spectrum Extraction: Extract the mass spectrum from the apex of the target chromatographic peak.



 Spectral Interpretation: Analyze the fragmentation pattern to confirm the identity of the compound by comparing it to a reference library (e.g., NIST) and known fragmentation rules.
 [1] The molecular ion, base peak, and other key fragments should be identified.

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- To cite this document: BenchChem. [Mass spectrometry of ethyl cyclopropanecarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132449#mass-spectrometry-of-ethyl-cyclopropanecarboxylate]

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